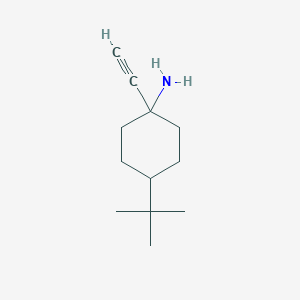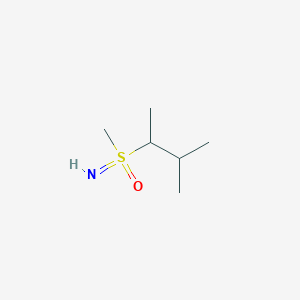
1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, along with fluorine and amino substituents, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate linear compounds, such as hydrazine derivatives and fluoropyridines . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure . Industrial production methods may employ high-yield techniques and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(5-Aminopyridin-3-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
(5-Aminopyridin-3-yl)methanol: This compound shares the aminopyridine moiety but lacks the pyrazole ring and fluorine substituent, resulting in different chemical properties and applications.
5-Aminopyridin-3-ol: Similar to the previous compound, it contains the aminopyridine structure but differs in the presence of a hydroxyl group instead of the pyrazole ring and fluorine.
Properties
Molecular Formula |
C9H9FN4O |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-(5-aminopyridin-3-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)7-2-6(11)3-12-4-7/h2-4,8H,11H2,1H3 |
InChI Key |
ZRVBHBURXOWTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1F)C2=CN=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)



![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)



![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)


